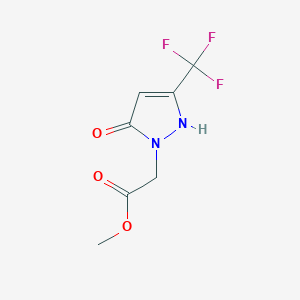
Ácido 2-metil-5-(trifluorometil)nicotínico
Descripción general
Descripción
“2-Methyl-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has a molecular weight of 205.14 . This compound is used as a pharmaceutical intermediate and is an intermediate for agrochemical fungicides .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethyl)nicotinic acid” is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)nicotinic acid” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Síntesis Química
“Ácido 2-metil-5-(trifluorometil)nicotínico” se utiliza en la síntesis de varios compuestos orgánicos . Es un ingrediente clave en la producción de varios productos farmacéuticos y otros productos químicos .
Aplicaciones Farmacéuticas
Este compuesto se ha encontrado en varios fármacos aprobados por la FDA . El grupo trifluorometilo en el compuesto contribuye a las actividades farmacológicas de estos fármacos .
Tratamiento del VIH
Una de las aplicaciones significativas del “ácido 2-metil-5-(trifluorometil)nicotínico” es en el tratamiento del VIH . Se ha encontrado que inhibe ambas funciones de la transcriptasa inversa del VIH-1, bloqueando la función polimerasa incluso en presencia de mutaciones llevadas por variantes circulantes resistentes a los inhibidores no nucleósidos .
Química Verde
Este compuesto se ha utilizado en la síntesis ecológica, libre de catalizador y disolvente, de ácidos 2-anilino nicotínicos . Este procedimiento verde se ha aplicado a una selección de aminas aromáticas primarias, dando lugar a 23 derivados de ácidos 2-anilino nicotínicos en un tiempo de reacción muy corto con un rendimiento bueno a excelente .
Identificación de Destinos Biológicos
Se han ejecutado búsquedas de similitud en los derivados del “ácido 2-metil-5-(trifluorometil)nicotínico” para encontrar posibles destinos biológicos . Esto ayuda a comprender las posibles aplicaciones de estos derivados en varios sistemas biológicos .
Síntesis de Trifluorometilpiridinas
“this compound” se utiliza en la síntesis de trifluorometilpiridinas . Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte de piridina contribuyen a las actividades biológicas de las trifluorometilpiridinas .
Safety and Hazards
Direcciones Futuras
Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry. Over the past 20 years, 19 FDA-approved drugs have contained the trifluoromethyl group as one of the pharmacophores . It is expected that many novel applications of trifluoromethyl-containing compounds, including “2-Methyl-5-(trifluoromethyl)nicotinic acid”, will be discovered in the future .
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)2-5(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHYRKOZUHEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211581-65-5 | |
| Record name | 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)